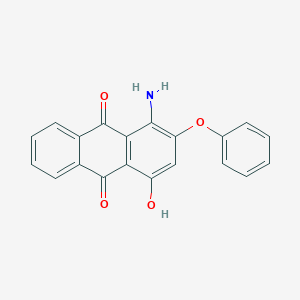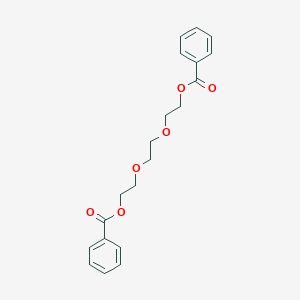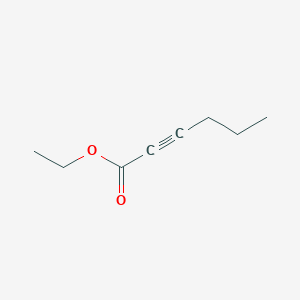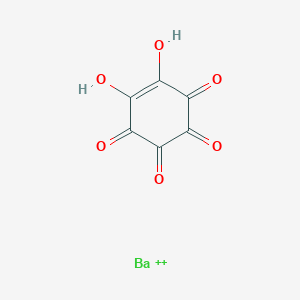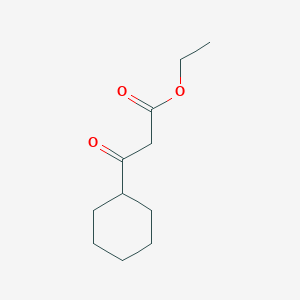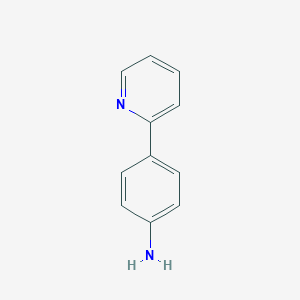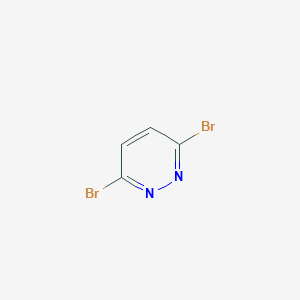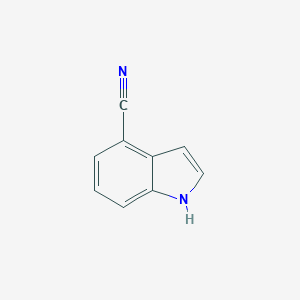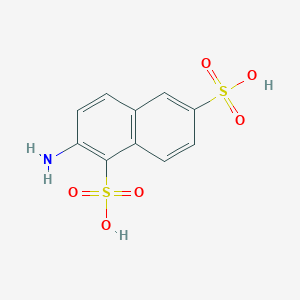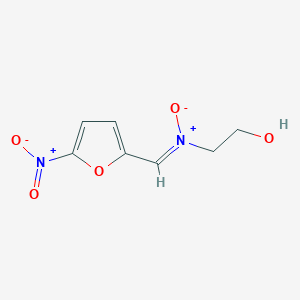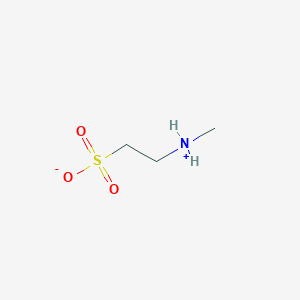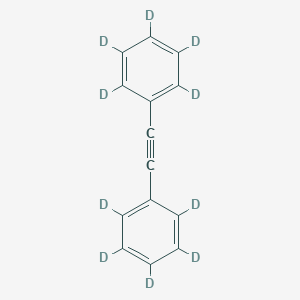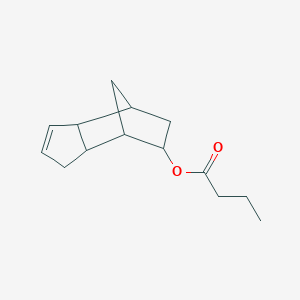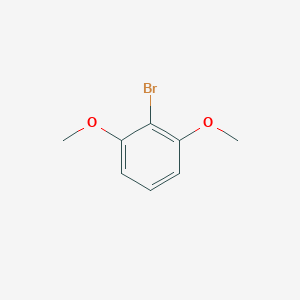
2-溴-1,3-二甲氧基苯
描述
2-Bromo-1,3-dimethoxybenzene is a brominated derivative of dimethoxybenzene, a compound that features prominently in various organic synthesis processes. The presence of bromine and methoxy groups on the benzene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives, such as 2-Bromo-1,3-dimethoxybenzene, often involves regioselective bromination techniques. For instance, the synthesis of various 1,2-dibromobenzenes, which are valuable precursors for organic transformations, has been described using sequences that include regioselective bromination, ortho-metalation, and halogen/metal permutations . Additionally, the NBS bromination of dimethoxy-dimethylbenzene under various conditions has been studied, leading to different bromination products and showcasing the synthetic utility of these methods .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be significantly affected by the presence of bromine. For example, the study of bromine substitution on 2,3-dimethoxybenzaldehyde revealed that bromine atoms decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions, which can influence the crystalline arrangements of these compounds .
Chemical Reactions Analysis
Brominated benzene derivatives are known to participate in a variety of chemical reactions. For example, the palladium-catalyzed amination of dibromobenzene derivatives can lead to the formation of polyaza macrocycles, although the yields depend on the structure of the starting compound and the polyamine used . Furthermore, the bromination-dehydrobromination of certain compounds can yield synthetic equivalents useful in Michael addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives like 2-Bromo-1,3-dimethoxybenzene are influenced by the substituents on the benzene ring. The introduction of bromine can affect the reactivity, as well as the linear and third-order nonlinear optical properties of these compounds. For instance, bromine substitution has been shown to enhance the nonlinear third-order susceptibility, which is a desirable property for materials used in nonlinear optics . Additionally, the crystal structure and molecular conformation of brominated benzene derivatives can be studied using spectroscopic methods and theoretical calculations, providing insights into their stability and charge transfer characteristics .
科学研究应用
硫功能化苯醌的合成:Aitken 等人 (2016) 的一项研究探索了二甲氧基苯衍生物的区域选择性溴化,导致合成含硫醌衍生物,这在药物和材料科学研究中很重要 (Aitken, Jethwa, Richardson, & Slawin, 2016).
药代动力学研究的准备:Wang、Fawwaz 和 Heertum (1993) 合成了二甲氧基苯衍生物,用于体内药代动力学和药效学评估,表明其在药物开发中的效用 (Wang, Fawwaz, & Heertum, 1993).
化学合成中的扩环:Agou 等人 (2015) 研究了二甲氧基苯化合物与炔烃分子的处理,突出了在各种合成应用中创造复杂化学结构的潜力 (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).
区域选择性光质子化研究:Mathivanan 等人 (1992) 对二甲氧基苯在特定溶剂中的光质子化研究有助于理解光照条件下的化学反应,这在光化学中至关重要 (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).
2H-吲唑并[2,1-b]酞嗪-三酮的合成:Ghorbani-Vaghei 等人 (2011) 在酞嗪-三酮的合成中使用了二甲氧基苯衍生物,证明了其在促进复杂有机合成中的作用 (Ghorbani-Vaghei, Karimi-Nami, Toghraei-Semiromi, Amiri, & Ghavidel, 2011).
芳基交叉偶联反应:Diemer 等人 (2011) 研究了二甲氧基苯在芳基交叉偶联反应中的应用,这在有机合成领域很重要,特别是对于制备联芳基化合物 (Diemer, Begaud, Leroux, & Colobert, 2011).
安全和危害
属性
IUPAC Name |
2-bromo-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYSMMZHORFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346455 | |
| Record name | 2-Bromo-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dimethoxybenzene | |
CAS RN |
16932-45-9 | |
| Record name | 2-Bromo-1,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16932-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)
